molecular formula C17H19NO2 B14239489 2-Butanone, 4-[(2-methoxyphenyl)amino]-4-phenyl- CAS No. 249737-34-6

2-Butanone, 4-[(2-methoxyphenyl)amino]-4-phenyl-

Cat. No.: B14239489
CAS No.: 249737-34-6
M. Wt: 269.34 g/mol
InChI Key: YNMARWKKGVAUDV-UHFFFAOYSA-N
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Description

2-Butanone, 4-[(2-methoxyphenyl)amino]-4-phenyl- is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 4-[(2-methoxyphenyl)amino]-4-phenyl- typically involves multi-step organic reactions. One common method includes the reaction of 2-butanone with 2-methoxyaniline and a phenyl group under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 4-[(2-methoxyphenyl)amino]-4-phenyl- can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely, including different temperatures, pressures, and solvent environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

2-Butanone, 4-[(2-methoxyphenyl)amino]-4-phenyl- has several applications in scientific research:

    Chemistry: It is used as a reagent or intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential therapeutic effects or use as a diagnostic tool.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Butanone, 4-[(2-methoxyphenyl)amino]-4-phenyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that mediate its effects. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways that result in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Butanone, 4-(4-methoxyphenyl)-: This compound has a similar structure but lacks the amino group, which can significantly alter its chemical properties and applications.

    Anisylacetone: Another related compound with a methoxyphenyl group, used in various chemical syntheses.

Uniqueness

2-Butanone, 4-[(2-methoxyphenyl)amino]-4-phenyl- is unique due to the presence of both the methoxyphenyl and amino groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

249737-34-6

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

4-(2-methoxyanilino)-4-phenylbutan-2-one

InChI

InChI=1S/C17H19NO2/c1-13(19)12-16(14-8-4-3-5-9-14)18-15-10-6-7-11-17(15)20-2/h3-11,16,18H,12H2,1-2H3

InChI Key

YNMARWKKGVAUDV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)NC2=CC=CC=C2OC

Origin of Product

United States

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